Ethanol, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxy)]bis-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) typically involves the reaction of hydroquinone with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often packaged in solid form for ease of handling and transportation .
Chemical Reactions Analysis
Types of Reactions
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Halogenated or nitrated biphenyl derivatives
Scientific Research Applications
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a chain extender in the synthesis of polyurethane elastomers.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of high-performance materials such as coatings and adhesives
Mechanism of Action
The mechanism by which 2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and stability. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: A simpler compound with similar antioxidant properties.
Bisphenol A: Another biphenyl derivative used in the production of polycarbonate plastics.
Resorcinol: A dihydroxybenzene compound with similar chemical reactivity
Uniqueness
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]di(ethan-1-ol) is unique due to its symmetrical structure and the presence of two hydroxyethyl groups. This structure imparts enhanced rigidity and thermal stability to the materials it is used in, making it particularly valuable in the production of high-performance polyurethane elastomers .
Properties
CAS No. |
4673-49-8 |
---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)phenyl]phenoxy]ethanol |
InChI |
InChI=1S/C16H18O4/c17-9-11-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20-12-10-18/h1-8,17-18H,9-12H2 |
InChI Key |
VGLVJPJYJLSZIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OCCO)OCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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